1-acryloylpyrrolidine vs N-acryloylpyrrolidine synonyms and nomenclature
1-acryloylpyrrolidine vs N-acryloylpyrrolidine synonyms and nomenclature
Part 1: Executive Summary & Nomenclature Resolution
The Core Verdict: 1-Acryloylpyrrolidine and N-Acryloylpyrrolidine are synonyms for the same chemical entity (CAS RN: 42104-70-1 ).[1]
The distinction is purely nomenclatural:
-
1-Acryloylpyrrolidine: Follows strict IUPAC heterocyclic numbering where the nitrogen atom is assigned position 1.
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N-Acryloylpyrrolidine: Follows common organic nomenclature, denoting substitution on the nitrogen atom of the amine.
Critical Distinction: Do not confuse this compound with N-Vinylpyrrolidone (NVP) (CAS 88-12-0). While structurally related, their polymerization behaviors and resulting polymer properties differ fundamentally. NVP yields the hygroscopic, non-thermoresponsive Polyvinylpyrrolidone (PVP), whereas N-Acryloylpyrrolidine yields a thermoresponsive polymer with a specific Lower Critical Solution Temperature (LCST).
Part 2: Chemical Identity & Structural Logic
Identification Data
| Property | Specification |
| Preferred IUPAC Name | 1-(prop-2-enoyl)pyrrolidine |
| Common Synonyms | N-Acryloylpyrrolidine; 1-Acryloylpyrrolidine; 1-(1-Oxo-2-propenyl)pyrrolidine |
| CAS Registry Number | 42104-70-1 |
| Molecular Formula | |
| Molecular Weight | 125.17 g/mol |
| SMILES | C=CC(=O)N1CCCC1 |
| Physical State | Colorless to pale yellow liquid |
Structural Comparison: The "vs" That Matters
While the user query focused on synonyms, the scientific confusion often lies between the acryloyl and vinyl derivatives.
Caption: Structural distinction between N-Acryloylpyrrolidine (Acrylamide class) and N-Vinylpyrrolidone (Vinyl lactam class).
Part 3: Synthesis Protocol (Schotten-Baumann)
Objective: Synthesis of 1-Acryloylpyrrolidine from pyrrolidine and acryloyl chloride. Scale: Laboratory (approx. 10g scale).
Reagents
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Pyrrolidine (1.0 eq): Nucleophile.
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Acryloyl Chloride (1.1 eq): Electrophile (Freshly distilled recommended to remove inhibitor).
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Triethylamine (TEA) (1.2 eq): Acid scavenger.
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Dichloromethane (DCM): Solvent (Anhydrous).
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Inhibitor: BHT (Butylated hydroxytoluene) trace amount to prevent polymerization during workup.
Step-by-Step Workflow
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Solvation: Add Pyrrolidine (7.1 g, 0.1 mol) and TEA (12.1 g, 0.12 mol) to 100 mL of anhydrous DCM. Cool to 0°C in an ice/salt bath.
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Addition: Dissolve Acryloyl Chloride (9.95 g, 0.11 mol) in 20 mL DCM. Add dropwise over 30–45 minutes. Critical: Maintain internal temperature < 5°C to prevent side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A white precipitate (TEA·HCl) will form.
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Workup:
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Filter off the TEA·HCl salt.
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Wash the filtrate with saturated
(2 x 50 mL) to remove excess acid. -
Wash with Brine (1 x 50 mL).
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Dry organic layer over anhydrous
.
-
-
Purification:
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Concentrate under reduced pressure (Rotary Evaporator, bath < 30°C).
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Distillation: Purify crude oil via vacuum distillation.
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Note: Add a small crystal of BHT before distillation to prevent polymerization in the pot.
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Caption: Schotten-Baumann synthesis workflow for 1-Acryloylpyrrolidine.
Part 4: Applications in Drug Development
The primary utility of 1-Acryloylpyrrolidine lies in its polymer, Poly(N-acryloylpyrrolidine) (PAPy) . Unlike PVP (which is water-soluble at all temperatures), PAPy exhibits Temperature-Responsive Behavior .
The LCST Advantage
PAPy has a Lower Critical Solution Temperature (LCST) of approximately 50–56°C in water.
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Below LCST: Polymer is hydrated and soluble (Coil state).[2]
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Above LCST: Polymer dehydrates and collapses (Globule state).
Comparison to Standard:
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PNIPAM LCST: ~32°C. (Often too low for certain hyperthermia applications).[3]
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PAPy LCST: ~56°C. (Ideal for triggered release in combination with local hyperthermia treatment).
Application Decision Tree
Caption: Strategic application of N-acryloylpyrrolidine in thermo-responsive drug delivery systems.
Part 5: Safety & Handling (E-E-A-T)
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Hazard Class: Acrylamides are generally neurotoxic and potential carcinogens. Handle with extreme care.
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Skin/Eye: Causes severe irritation.[4] Use nitrile gloves and safety goggles.
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Storage: Store at -20°C. Ensure the presence of a polymerization inhibitor (e.g., MEHQ) if stored for extended periods.
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Disposal: Incineration in a chemical waste facility.
References
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Synthesis & Properties: Sigma-Aldrich (Merck KGaA). "1-(Pyrrolidin-1-yl)prop-2-en-1-one Product Information." CAS 42104-70-1.[1][5]
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Polymer Properties (LCST): Kuskov, A. N., et al. "Amphiphilic Poly-N-vinylpyrrolidone Nanoparticles as Carriers for Nonsteroidal, Anti-Inflammatory Drugs." Pharmaceutics, 2022.
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Comparative Nomenclature: PubChem Database. "Compound Summary: N-Acryloylpiperidine (Analogous Structure)." National Center for Biotechnology Information.
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Polymerization Kinetics: Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005.[6] (Discusses acrylamide derivatives).[7][2][3][6][8][9][10][11][12]
Sources
- 1. 1-(Pyrrolidin-1-yl)prop-2-en-1-one | 42104-70-1 [sigmaaldrich.cn]
- 2. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 3. Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemicalbull.com [chemicalbull.com]
- 5. 42104-70-1|1-(Pyrrolidin-1-yl)prop-2-en-1-one|BLD Pharm [bldpharm.com]
- 6. publishing.csiro.au [publishing.csiro.au]
- 7. mdpi.com [mdpi.com]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Thermoresponsive polymers in non-aqueous solutions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01147F [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. scribd.com [scribd.com]
- 12. An l -proline based thermoresponsive and pH-switchable nanogel as a drug delivery vehicle - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00308D [pubs.rsc.org]
